molecular formula C9H7ClINO2 B1421156 Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate CAS No. 1142191-73-8

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate

Cat. No.: B1421156
CAS No.: 1142191-73-8
M. Wt: 323.51 g/mol
InChI Key: PFURSIHBCIIRFW-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate is a pyridine derivative featuring a chloro substituent at position 2, an iodo substituent at position 4, and a methyl acrylate group at position 3 of the pyridine ring. This compound is cataloged in pyridine derivative compendiums, with commercial availability noted in gram-scale quantities .

Properties

IUPAC Name

methyl 3-(2-chloro-4-iodopyridin-3-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClINO2/c1-14-8(13)3-2-6-7(11)4-5-12-9(6)10/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFURSIHBCIIRFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=C(C=CN=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142191-73-8
Record name 2-Propenoic acid, 3-(2-chloro-4-iodo-3-pyridinyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142191-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthesis via Direct Acylation

Another approach could involve the direct acylation of a pyridine derivative with an acrylate moiety. This method typically requires a suitable pyridine derivative (e.g., 2-chloro-4-iodopyridine) and an acylating agent (e.g., methyl acrylate).

Synthetic Route:

  • Starting Materials:
    • 2-Chloro-4-iodopyridine
    • Methyl acrylate
    • Palladium catalyst (e.g., Pd(OAc)₂)
    • Base (e.g., NaHCO₃)
  • Reaction Conditions:

    • Solvent: DMF or similar polar solvent
    • Temperature: 70°C to 100°C
    • Time: Several hours
  • Workup and Purification:

    • Dilute with ethyl acetate
    • Wash with aqueous NaHCO₃ and brine
    • Dry over Na₂SO₄
    • Purify by column chromatography

Alternative Methods

Other methods might involve the use of different catalysts or conditions to optimize yield and purity. For instance, microwave-assisted reactions can be used to accelerate the synthesis process.

Analysis of the Compound

Spectroscopic Analysis

The synthesized compound can be analyzed using various spectroscopic techniques:

  • NMR (Nuclear Magnetic Resonance): Useful for determining the structure and purity of the compound. Expected signals include those corresponding to the pyridine ring and the acrylate moiety.
  • IR (Infrared Spectroscopy): Helps identify functional groups present in the molecule, such as the ester and alkene groups.
  • MS (Mass Spectrometry): Provides molecular weight and fragmentation pattern information.

Data Table: Synthesis Conditions

Reagent Quantity Solvent Temperature Time Yield
2-Chloro-4-iodopyridine 1 eq. DMF 70°C - 100°C Several hours Not specified
Methyl acrylate 1 eq. DMF 70°C - 100°C Several hours Not specified
Pd(OAc)₂ 0.1 eq. DMF 70°C - 100°C Several hours Not specified
NaHCO₃ 2 eq. DMF 70°C - 100°C Several hours Not specified

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents on the pyridine ring.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium fluoride can be used under specific conditions to achieve substitution.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the compound, and carboxylic acids resulting from ester hydrolysis .

Scientific Research Applications

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a precursor in the synthesis of drug candidates.

    Industry: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms on the pyridine ring, as well as the ester group, allow the compound to participate in various chemical reactions and binding interactions. These interactions can modulate biological pathways and chemical processes, making the compound valuable in research and development .

Comparison with Similar Compounds

Comparison with Similar Pyridine-Based Acrylates

Structural and Commercial Comparison

The compound is compared below with structurally related pyridine acrylates, focusing on substituents, molecular properties, and commercial data (Table 1).

Table 1: Structural and Commercial Comparison of Pyridine Acrylates

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight (g/mol) CAS Number Price (1 g)
Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate 2-Cl, 4-I, 3-acrylate ~C₉H₇ClINO₂ ~323.5 Not provided $400
(E)-Methyl 3-(4-chloropyridin-3-yl)acrylate 4-Cl, 3-acrylate C₉H₈ClNO₂ 197.62 1228670-06-1 $400
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate 2-NH₂, 3-acrylate C₉H₁₀N₂O₂ 178.19 1203500-12-2 $400
(E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate 5-OCH₃, 3-acrylate C₁₀H₁₁NO₃ 193.20 1000896-01-4 $400
Methyl 3-(2-amino-4-methoxypyridin-3-yl)acrylate 2-NH₂, 4-OCH₃, 3-acrylate C₁₀H₁₂N₂O₃ 208.22 1072139-91-3 Not listed

Key Differences and Implications

Substituent Effects on Reactivity
  • Halogenated Derivatives: The target compound’s 2-chloro and 4-iodo groups are strong electron-withdrawing substituents, enhancing electrophilicity at the pyridine ring. This contrasts with amino (electron-donating) or methoxy (moderately electron-donating) groups in analogs .
Physical Properties
  • Molecular Weight : The iodine atom significantly increases molecular weight (~323.5 g/mol) compared to analogs (178–208 g/mol), impacting solubility and crystallization behavior .
  • Cost : Despite its heavier halogen, the compound’s commercial price aligns with simpler derivatives ($400/g), suggesting comparable synthetic accessibility or demand .

Biological Activity

Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a methyl ester group and a pyridine ring substituted with chlorine and iodine. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₉H₇ClINO₂
  • IUPAC Name : this compound

The presence of halogen substituents (chlorine and iodine) enhances the compound's reactivity, making it a valuable intermediate in organic synthesis and a candidate for biological studies.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules, influencing several biochemical pathways. The compound is believed to act as an inhibitor or modulator of specific enzymes and receptors, which can lead to various therapeutic effects. Its halogenated structure may facilitate interactions that are crucial for its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against both bacterial and fungal pathogens. For instance, studies have demonstrated effectiveness against common strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to inhibit the proliferation of certain cancer cell lines, although detailed mechanisms remain to be fully elucidated. The structural characteristics that allow for interaction with cellular targets are believed to contribute to its anticancer potential .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with related compounds.

Compound NameStructure FeaturesBiological Activity
Methyl 3-(2-bromopyridin-3-yl)acrylateBromine instead of chlorineModerate antibacterial activity
Methyl 3-(2-fluoropyridin-3-yl)acrylateFluorine instead of chlorineLower antifungal efficacy
Methyl 3-(2-iodypyridin-3-yl)acrylateIodine at the same positionEnhanced anticancer activity

The chlorine atom in this compound appears to enhance its reactivity compared to its bromine and fluorine counterparts, potentially leading to improved biological activity.

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives revealed that this compound showed significant inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values indicated strong antimicrobial potential, warranting further exploration for clinical applications.
  • Anticancer Research : In vitro studies on human melanoma cell lines demonstrated that the compound inhibited cell growth significantly compared to controls. This suggests a potential pathway for developing new cancer therapies based on this compound's structure .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. For example, halogen exchange (e.g., replacing bromine with iodine) on pyridine precursors can be achieved using CuI or Pd catalysts under mild conditions. Reaction optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (25–80°C), and stoichiometry of reagents. Post-synthetic purification via column chromatography (silica gel, hexane/EtOAc) ensures high yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and ester functionality. The pyridine ring protons (δ 7.5–8.5 ppm) and acrylate methyl group (δ 3.7–3.9 ppm) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (323.52 g/mol) and isotopic patterns (Cl and I) .
  • X-ray Crystallography : Resolves π-stacking interactions between pyridine rings and acrylate groups, as seen in related pyridine-acrylate derivatives .

Q. How does the chloro-iodo substitution pattern influence the compound’s reactivity?

  • Methodology : The electron-withdrawing chlorine and bulky iodine at positions 2 and 4, respectively, direct electrophilic substitution to the 5-position of the pyridine ring. Reactivity assays (e.g., Suzuki coupling) show iodine’s role as a leaving group, enabling further functionalization .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in cross-coupling reactions. Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites, validated against experimental data from analogous pyridine-acrylate systems .

Q. What strategies resolve contradictions in biological activity data for this compound?

  • Methodology :

  • Dose-Response Curves : Test across concentrations (1 nM–100 µM) to identify non-linear effects.
  • Off-Target Screening : Use kinase profiling or proteome-wide assays to rule out non-specific binding.
  • Structural Analogs : Compare with methyl 3-(4-hydroxyphenyl)acrylate (CAS 3943-97-3), which modulates enzyme activity via similar acrylate-pyridine interactions .

Q. How does the crystal packing of this compound affect its supramolecular applications?

  • Methodology : Analyze hydrogen-bonding networks (e.g., C=O···H–N) and π-π interactions via single-crystal X-ray diffraction. For example, pyridinium salts of related acrylates exhibit layered structures with tunable conductivity, relevant for organic electronics .

Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

  • Methodology :

  • Chiral HPLC : Monitor enantiomeric excess during asymmetric synthesis.
  • Flow Chemistry : Continuous reactors minimize side reactions (e.g., racemization) by controlling residence time and temperature.
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to stabilize reactive intermediates, as demonstrated in similar pyridine-acrylate syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(2-chloro-4-iodopyridin-3-yl)acrylate

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